2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate
2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate
Brand Name:
Vulcanchem
CAS No.:
129664-17-1
VCID:
VC21235792
InChI:
InChI=1S/C21H30N4O.C4H4O4/c1-3-5-6-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(12-4-2)14-16-25;5-3(6)1-2-4(7)8/h4,7-8,10-11H,2-3,5-6,9,12-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES:
CCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Molecular Formula:
C25H34N4O5
Molecular Weight:
470.6 g/mol
2-(4-Allyl-1-piperazinyl)-4-hexyloxyquinazoline fumarate
CAS No.: 129664-17-1
Cat. No.: VC21235792
Molecular Formula: C25H34N4O5
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129664-17-1 |
|---|---|
| Molecular Formula | C25H34N4O5 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;4-hexoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |
| Standard InChI | InChI=1S/C21H30N4O.C4H4O4/c1-3-5-6-9-17-26-20-18-10-7-8-11-19(18)22-21(23-20)25-15-13-24(12-4-2)14-16-25;5-3(6)1-2-4(7)8/h4,7-8,10-11H,2-3,5-6,9,12-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | FCGMYZHMAPDXIW-WLHGVMLRSA-N |
| Isomeric SMILES | CCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |
| SMILES | CCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CCCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator